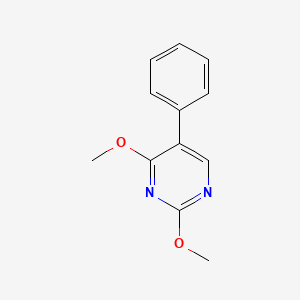

2,4-Dimethoxy-5-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-10(8-13-12(14-11)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSVFGHOWWIASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

De Novo Synthetic Routes to the 2,4-Dimethoxy-5-phenylpyrimidine Scaffold

The construction of the this compound framework can be achieved through various synthetic pathways, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Preparation from Halogenated Pyrimidine (B1678525) Precursors

A common and direct method for the synthesis of this compound involves the nucleophilic substitution of halogen atoms on a pre-formed pyrimidine ring. The process typically starts with a dihalogenated pyrimidine, such as 2,4-dichloro-5-phenylpyrimidine. This precursor is then treated with sodium methoxide (B1231860) in a suitable solvent, like methanol (B129727) or tetrahydrofuran, to yield the desired dimethoxy product. The reaction proceeds through a sequential substitution of the chlorine atoms by methoxy (B1213986) groups. The reactivity of the halogen at the C4 position is generally higher than at the C2 position, allowing for a controlled, stepwise substitution if desired.

A related approach involves the synthesis of 2,4-dimethoxy-5,6-bis(methylthio)pyrimidine, where a similar nucleophilic substitution is performed on a chlorinated pyrimidine precursor. prepchem.com

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Moiety Introduction (e.g., Stille Coupling for 5-Aryl Substitution)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgnih.govlibretexts.orgharvard.eduorganic-chemistry.org The Stille coupling, in particular, is widely employed for the introduction of an aryl group at the C5 position of the pyrimidine ring. wikipedia.orgnih.govlibretexts.orgharvard.eduorganic-chemistry.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

For the synthesis of this compound, a typical Stille coupling protocol would involve the reaction of 5-bromo-2,4-dimethoxypyrimidine (B14629) with phenyltrimethylstannane or a similar organotin reagent. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. libretexts.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the 5-arylpyrimidine and regenerate the catalyst. wikipedia.org

| Reactants | Catalyst | Product |

| 5-Bromo-2,4-dimethoxypyrimidine | Pd(PPh₃)₄ | This compound |

| Phenyltrimethylstannane |

Lithiation-Mediated Approaches for Regioselective Functionalization (e.g., at C-6 position)

Directed ortho-metalation (DoM) and related lithiation strategies offer a precise method for the functionalization of specific positions on the pyrimidine ring. For the 2,4-dimethoxypyrimidine (B108405) scaffold, the C6 position is particularly susceptible to deprotonation by strong lithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), due to the directing effect of the nitrogen atoms in the pyrimidine ring. mdpi.comnih.gov

Once the lithiated intermediate is formed at the C6 position, it can be quenched with various electrophiles to introduce a wide range of substituents. For instance, reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol group, respectively. mdpi.comnih.gov This method provides a powerful route for creating derivatives of this compound with substitution at the C6 position. Research has shown that additives like bis(2-dimethylaminoethyl) ether can enhance the yield and stability of the lithiated intermediate. mdpi.comnih.gov

Multicomponent Reaction Protocols for Pyrimidine Core Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. acs.orgnih.govrsc.orgnih.govacs.org These reactions are attractive for their atom economy, operational simplicity, and ability to generate molecular diversity. acs.orgnih.govnih.gov

While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCR strategies for pyrimidine synthesis can be adapted. For example, a novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a regioselective route to highly substituted pyrimidines. acs.orgnih.gov Such approaches could potentially be tailored to construct the this compound scaffold by selecting the appropriate starting materials.

Regioselective Functionalization and Derivatization Strategies of this compound

The strategic introduction of substituents at various positions on the this compound core is crucial for modifying its physicochemical and biological properties.

Strategic Introduction of Substituents at Pyrimidine Ring Positions (C-2, C-4, C-5, C-6)

The reactivity of the different positions on the pyrimidine ring allows for selective functionalization.

C2 and C4 Positions: The methoxy groups at the C2 and C4 positions are susceptible to nucleophilic substitution, particularly under acidic or harsh conditions. This allows for their replacement with other functional groups, such as amines or thiols. The regioselective amination of dichloropyrimidines has been reported, which can be a useful strategy for introducing amino groups at the C2 position. mit.edu

C5 Position: The phenyl group at the C5 position can be further functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, on the phenyl ring itself.

C6 Position: As discussed in the lithiation section, the C6 position is the most acidic carbon on the pyrimidine ring and can be selectively metalated to introduce a variety of substituents. nih.govthieme-connect.de This position is a prime target for introducing diversity into the molecular structure.

| Position | Reaction Type | Potential Substituents |

| C2, C4 | Nucleophilic Substitution | Amines, Thiols, Halogens |

| C5 (on phenyl ring) | Electrophilic Aromatic Substitution | Nitro, Halogen, Alkyl |

| C6 | Lithiation followed by electrophilic quench | Alkyl, Aryl, Hydroxyalkyl, Carboxyl |

Orthogonal Modifications of the Phenyl Moiety

The selective functionalization of the phenyl ring in this compound, while preserving the integrity of the pyrimidine core, is a key strategy for developing analogs with fine-tuned properties. Orthogonal synthetic strategies allow for modifications at the phenyl group without altering the electronically sensitive dimethoxy-pyrimidine system.

A primary method for such modifications is the palladium-catalyzed Suzuki cross-coupling reaction. nih.govmdpi.com This reaction is highly versatile for creating carbon-carbon bonds. Typically, a halogenated precursor, such as 5-(4-bromophenyl)-2,4-dimethoxypyrimidine, serves as the starting material. This substrate can then be coupled with a wide array of boronic acids or their esters to introduce diverse substituents onto the phenyl ring. The reaction conditions, involving a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate, are generally mild enough to be compatible with the methoxy groups on the pyrimidine ring. nih.gov

This methodology allows for the systematic introduction of various functional groups to probe structure-activity relationships. For instance, different aryl, heteroaryl, or alkyl groups can be installed at the para-position (or other positions, depending on the starting halide) of the phenyl ring.

Table 1: Examples of Phenyl Moiety Modifications via Suzuki Coupling

| Starting Material | Coupling Partner (Boronic Acid) | Resulting Phenyl Substituent |

| 5-(4-bromophenyl)-2,4-dimethoxypyrimidine | 3-Furanboronic acid | 3-Furanyl |

| 5-(4-bromophenyl)-2,4-dimethoxypyrimidine | Phenylboronic acid | Phenyl (forming a biphenyl (B1667301) group) |

| 5-(4-bromophenyl)-2,4-dimethoxypyrimidine | Methylboronic acid | Methyl |

| 5-(4-bromophenyl)-2,4-dimethoxypyrimidine | 4-Formylphenylboronic acid | 4-Formylphenyl |

Selective O-Derivatization and N-Derivatization Techniques of Pyrimidine Ring Systems

The pyrimidine core of this compound features two methoxy groups and two nitrogen atoms, which are potential sites for derivatization.

O-Derivatization: The two methoxy groups at the C2 and C4 positions are generally stable. However, selective demethylation can be achieved using strong Lewis acids or proton acids to yield the corresponding hydroxypyrimidines (pyrimidinones). These hydroxyl groups can then serve as handles for further functionalization, such as O-alkylation or O-acylation, to introduce a variety of ether or ester functionalities.

N-Derivatization: The nitrogen atoms in the pyrimidine ring are relatively electron-deficient due to the electron-withdrawing nature of the ring system and are therefore generally poor nucleophiles. Direct N-alkylation or N-acylation is challenging under standard conditions. However, derivatization can be explored through more complex synthetic routes. For instance, studies on related 2-phenylpyrimidine-N-acylhydrazone compounds reveal that derivatization at exocyclic nitrogen atoms can lead to the formation of conformational isomers (conformers) around the CO-NH bond, which can be characterized by advanced NMR techniques. researchgate.net This highlights the structural complexity that can arise from N-derivatization in pyrimidine systems.

Fabrication of Complex Molecular Scaffolds and Templates from this compound

The this compound framework serves as a "privileged scaffold," a versatile building block for the construction of more complex, fused heterocyclic systems. researchgate.net Its inherent chemical functionalities can be strategically utilized in multicomponent reactions to generate molecular diversity from a common core.

A notable example is the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov This is achieved through an acetic acid-mediated multicomponent reaction involving a 6-amino-2,4-dimethoxypyrimidine precursor, dimedone, and various substituted aromatic aldehydes. In this one-pot synthesis, the pyrimidine acts as the foundational template upon which the quinolinone ring system is constructed. The reaction proceeds efficiently and allows for the introduction of various substituents on the newly formed quinoline (B57606) portion, dictated by the choice of the aldehyde. nih.gov This strategy demonstrates the utility of the pyrimidine core in generating complex polycyclic structures with potential applications in medicinal chemistry. nih.gov

Table 2: Synthesis of Fused Pyrimido[4,5-b]quinolinones

| Pyrimidine Precursor | Aldehyde Component | Resulting Fused Scaffold |

| 6-Amino-2,4-dimethoxypyrimidine | Benzaldehyde | 2,4-Dimethoxy-5-phenyl-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one |

| 6-Amino-2,4-dimethoxypyrimidine | 3-Chlorobenzaldehyde | 5-(3-Chlorophenyl)-2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one |

| 6-Amino-2,4-dimethoxypyrimidine | 4-Methylbenzaldehyde | 2,4-Dimethoxy-5-(p-tolyl)-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one |

| 6-Amino-2,4-dimethoxypyrimidine | 4-Methoxybenzaldehyde | 2,4-Dimethoxy-5-(4-methoxyphenyl)-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one |

Synthesis of Advanced Analogs and Congeners of this compound

The development of advanced analogs often involves linking the this compound core to other heterocyclic systems or functional moieties to create hybrid molecules with novel properties. This approach is common in drug discovery, where combining different pharmacophores can lead to enhanced activity or new mechanisms of action.

One established strategy involves the synthesis of an amino-functionalized derivative of the parent scaffold, which can then be used as a versatile intermediate. For example, a 2-(4-aminophenyl)-pyrimidine derivative can be synthesized and subsequently coupled with various carboxylic acids to form a library of amide analogs. nih.gov This amide coupling is typically facilitated by peptide coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which ensures efficient bond formation under mild conditions. nih.gov

This modular approach allows for the rapid generation of a diverse set of congeners where the pyrimidine core is appended with different chemical entities, such as other heterocyclic rings (e.g., thiazoles, furans) or functionalized phenyl groups. nih.gov For instance, linking the pyrimidine scaffold to a pyrazole-containing carboxylic acid can produce complex 1,3,4-oxadiazole (B1194373) derivatives, further expanding the accessible chemical space. researchgate.net These synthetic strategies are instrumental in exploring structure-activity relationships for various biological targets. nih.gov

Comprehensive Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. numberanalytics.comlibretexts.org

The ¹H NMR spectrum of 2,4-Dimethoxy-5-phenylpyrimidine provides characteristic signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. libretexts.orgcompoundchem.com Protons on the phenyl ring typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The single proton on the pyrimidine (B1678525) ring (H-6) is expected to resonate as a singlet further downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. The two methoxy (B1213986) groups (OCH₃) will each produce a sharp singlet in the upfield region, typically around δ 3.8-4.1 ppm.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-6 | ~8.3 | Singlet (s) |

| Phenyl H-2', H-6' | ~7.5-7.6 | Multiplet (m) |

| Phenyl H-3', H-4', H-5' | ~7.3-7.4 | Multiplet (m) |

| Methoxy (C2-OCH₃) | ~4.05 | Singlet (s) |

| Methoxy (C4-OCH₃) | ~3.95 | Singlet (s) |

Note: The chemical shift values are illustrative and can vary depending on the solvent and experimental conditions. compoundchem.comsigmaaldrich.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrimidine and phenyl rings are found in the downfield region (δ 100-170 ppm). The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C-2, C-4, C-5, and C-6) exhibit distinct chemical shifts. The methoxy carbons appear in the upfield region (δ 50-60 ppm). researchgate.netchemicalbook.com

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~165 |

| Pyrimidine C-4 | ~172 |

| Pyrimidine C-5 | ~115 |

| Pyrimidine C-6 | ~158 |

| Phenyl C-1' | ~135 |

| Phenyl C-2'/C-6' | ~129 |

| Phenyl C-3'/C-5' | ~128 |

| Phenyl C-4' | ~130 |

| Methoxy (C2-OCH₃) | ~54 |

| Methoxy (C4-OCH₃) | ~55 |

Note: The chemical shift values are illustrative and derived from data on structurally similar compounds. researchgate.netchemicalbook.com

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an indispensable tool. researchgate.net The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a wide chemical shift range that is very sensitive to the electronic environment. researchgate.netrsc.org If a fluorine atom were substituted onto the phenyl ring, its ¹⁹F NMR spectrum would show distinct signals with coupling to adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling). nih.govmdpi.com The magnitude of these coupling constants provides valuable structural information. For instance, a fluorine atom at the ortho, meta, or para position of the phenyl ring would exhibit characteristic chemical shifts and coupling patterns, allowing for unambiguous positional assignment. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the phenyl ring, helping to assign their specific positions. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. sdsu.eduuvic.ca This technique would definitively link the H-6 pyrimidine proton to the C-6 carbon and each phenyl proton to its corresponding carbon atom. It would also correlate the methoxy protons with the methoxy carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. sdsu.eduipb.pt Key HMBC correlations for this molecule would include:

Correlations from the methoxy protons to the C-2 and C-4 carbons of the pyrimidine ring, confirming the positions of the methoxy groups.

Correlations from the pyrimidine H-6 proton to C-4 and C-5.

Correlations between the phenyl protons (e.g., H-2'/H-6') and the pyrimidine carbon C-5, confirming the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum would be expected to show a correlation between the pyrimidine H-6 proton and the ortho protons (H-2', H-6') of the phenyl ring, as well as a correlation between the C4-methoxy protons and the H-5 proton, providing conformational information. researchgate.netipb.pt

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. sapub.org

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. sapub.orguni-saarland.de The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. uni-saarland.deresearchgate.net Characteristic fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from a methoxy group to form a stable [M-15]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O) from a methoxy group.

Cleavage of the C-O bond to lose a methoxy radical (•OCH₃), resulting in an [M-31]⁺ ion.

Fragmentation of the pyrimidine ring itself, which can lead to a variety of smaller charged fragments. sapub.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the experimental mass, which can be compared against the theoretical mass calculated from its molecular formula, C₁₂H₁₂N₂O₂. The theoretical monoisotopic mass is 216.0899 g/mol . chemscene.com The close correlation between the measured and calculated mass validates the compound's chemical formula, distinguishing it from other potential isomers.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Theoretical Mass (m/z) | 216.0899 [M+H]⁺ |

| Method | Electrospray Ionization (ESI) |

This table presents the theoretical HRMS data for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, offering a molecular "fingerprint" for the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. While a specific spectrum for this exact compound is not detailed in the provided search results, the expected absorption regions can be predicted based on known data for similar structures. nih.govajchem-a.comsemanticscholar.org Key bands would include C-H stretching from the aromatic phenyl ring and the aliphatic methoxy groups, C-O stretching vibrations of the ether linkages, and characteristic stretching and bending vibrations from the pyrimidine and phenyl rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (in -OCH₃) | Stretching | 2950 - 2850 |

| Aromatic C=C / C=N | Ring Stretching | 1600 - 1450 |

| C-O (Methoxy) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Methoxy) | Symmetric Stretching | 1075 - 1020 |

This table outlines the expected characteristic FTIR absorption bands for the functional groups in this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR analysis. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric breathing modes of the phenyl and pyrimidine rings. These vibrations, which involve the uniform expansion and contraction of the rings, are often weak or absent in FTIR spectra.

Single Crystal X-ray Diffraction Analysis

Elucidation of Molecular Conformation and Stereochemistry

Analysis of this compound by SC-XRD would reveal the relative orientation of the phenyl and pyrimidine rings. In similar bi-aryl systems, the two rings are typically twisted with respect to each other, resulting in a non-planar conformation. nih.govniscpr.res.in This twist, defined by the dihedral angle between the planes of the two rings, arises from a balance between the steric hindrance of the atoms at the ortho positions and the electronic desire for co-planarity to maximize π-system conjugation. The methoxy groups on the pyrimidine ring would also have a specific orientation relative to the ring.

Conformational Analysis of Methoxy Substituents Relative to the Pyrimidine Ring

The orientation of the two methoxy groups at the C2 and C4 positions of the pyrimidine ring in this compound is dictated by a balance of electronic and steric effects. The methoxy groups are generally expected to be nearly coplanar with the pyrimidine ring to maximize π-conjugation between the oxygen lone pairs and the electron-deficient pyrimidine ring. However, steric hindrance between the methoxy groups and the adjacent phenyl ring at C5, as well as with each other, can lead to deviations from planarity.

In related methoxy-substituted pyrimidine and quinoline (B57606) structures, the methoxy groups often adopt a conformation where the methyl group points away from the adjacent substituents to minimize steric clash. nih.govmdpi.com For this compound, this would likely result in a conformation where the C-O-C bonds of the methoxy groups are roughly in the plane of the pyrimidine ring, but with the methyl groups oriented to avoid interaction with the phenyl group. The rotational barrier around the C-O bonds is relatively low, allowing for some conformational flexibility.

The precise dihedral angles between the methoxy groups and the pyrimidine ring would be influenced by the crystalline environment. nih.govchemrxiv.org Intermolecular interactions within the crystal lattice can stabilize conformations that might not be the most stable in the gas phase. nih.govchemrxiv.org It is plausible that the two methoxy groups could adopt slightly different conformations relative to the pyrimidine ring due to the asymmetric substitution at the C5 position.

Table 1: Predicted Torsional Angles in this compound

| Torsion Angle | Predicted Value (°) | Notes |

|---|---|---|

| C(1)-C(2)-O-C(Me) | ~0 or ~180 | Dependent on steric hindrance with the C4-methoxy group. |

| C(3)-C(4)-O-C(Me) | ~0 or ~180 | Dependent on steric hindrance with the C5-phenyl group and the C2-methoxy group. |

Crystal Packing Motifs and Supramolecular Assembly Architectures

The crystal packing of this compound is anticipated to be governed by a variety of weak intermolecular interactions, leading to a stable three-dimensional supramolecular architecture. ias.ac.in The absence of strong hydrogen bond donors suggests that C-H···N and C-H···O hydrogen bonds, along with π-π stacking interactions, will be the primary drivers of the crystal assembly. nih.govnih.gov

π-π Stacking Interactions: The aromatic pyrimidine and phenyl rings are capable of engaging in π-π stacking interactions. These interactions are crucial in the packing of many aromatic compounds and contribute to the formation of columnar or layered structures. nih.govmdpi.com The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will depend on the electrostatic and van der Waals forces between the aromatic systems. In related structures, centroid-centroid distances between interacting aromatic rings are typically in the range of 3.5 to 4.2 Å. nih.govmdpi.com

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| C-H···N | Phenyl-H, Methoxy-H | Pyrimidine-N | Chains, Layers |

| C-H···O | Phenyl-H, Methoxy-H | Methoxy-O | Dimers, Sheets |

| π-π Stacking | Pyrimidine Ring | Phenyl Ring | Columns, Layers |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Columns, Layers |

Computational and Theoretical Investigations of 2,4 Dimethoxy 5 Phenylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of molecules. These methods offer a balance between accuracy and computational cost for systems of this size. nih.gov

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. nih.gov By employing functionals like B3LYP with appropriate basis sets such as 6-311G(d), the optimized geometry of 2,4-dimethoxy-5-phenylpyrimidine can be determined, corresponding to a minimum on the potential energy surface. researchgate.netmdpi.com This process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular conformation. mdpi.com

DFT calculations also provide insights into the electronic structure, which governs the molecule's reactivity and spectroscopic properties. nih.gov These calculations are foundational for further analyses, including vibrational frequencies and electronic transitions. researchgate.net

Ab initio Methodologies for Ground State Properties

Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach to solving the electronic Schrödinger equation without empirical parameters. nih.govmdpi.com While computationally more demanding than DFT, ab initio calculations can offer valuable benchmark data for ground-state properties. These calculations are crucial for determining the molecule's total energy, equilibrium geometry, and electronic wave function. nih.gov Comparing results from different ab initio and DFT methods helps to ensure the reliability of the predicted molecular properties. mdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its chemical behavior. Descriptors derived from quantum chemical calculations provide quantitative measures of reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. wikipedia.orgunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. aimspress.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -5.3572 researchgate.net |

| LUMO | -2.0515 researchgate.net |

| Energy Gap (ΔE) | 3.3057 |

Note: The values presented are illustrative and based on a representative DFT calculation for a similar molecular system. Actual values for this compound would require specific calculations.

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. Visualizations of these orbitals show the regions of positive and negative phases, which are crucial for understanding interactions with other molecules. aimspress.comresearchgate.net

Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Charge distribution analysis provides insight into the net atomic charges within a molecule, which influences its electrostatic interactions and reactivity. researchgate.net Mulliken population analysis is a common method for calculating these charges based on the molecular orbitals. uni-muenchen.deresearchgate.net This analysis helps to identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). nih.gov

The calculated Mulliken charges are dependent on the basis set used in the calculation. uni-muenchen.de These charges are useful for understanding the molecular dipole moment, polarizability, and other electronic properties.

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N1 | -0.5 |

| C2 | 0.7 |

| N3 | -0.5 |

| C4 | 0.7 |

| C5 | -0.2 |

| C6 | -0.1 |

| O (methoxy) | -0.6 |

| C (methoxy) | 0.2 |

| C (phenyl) | Varied |

| H | Varied |

Note: This table provides a hypothetical representation of Mulliken charges for different atoms in the this compound molecule. The actual values would be obtained from a specific quantum chemical calculation.

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulations for this compound are not extensively reported in the provided context, these techniques are powerful tools for studying the behavior of molecules over time. Molecular dynamics simulations, in particular, can provide insights into the conformational flexibility of the phenyl and methoxy (B1213986) groups, as well as the interactions of the molecule with its environment, such as a solvent or a biological receptor. These simulations rely on the force fields derived from quantum chemical calculations to model the inter- and intramolecular forces.

Conformational Landscape Exploration of this compound Derivatives

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical, chemical, and biological properties. For derivatives of this compound, computational and experimental techniques have been employed to understand their preferred spatial orientations.

A key aspect of the conformational landscape of these molecules is the orientation of the two methoxy groups on the pyrimidine (B1678525) ring. X-ray crystal structure analysis of closely related compounds, such as 2,4-dimethoxy-6-methyl-5-phenylpyrimidine, has revealed that both methoxy groups tend to adopt a synperiplanar conformation relative to the nitrogen atoms (N1 and N3) of the pyrimidine ring. researchgate.net This arrangement indicates a preference for the methoxy groups to be oriented towards the ring nitrogens.

The relative orientation of the phenyl ring at the C5 position with respect to the pyrimidine ring is another critical conformational feature. In the solid state, the planarity between these two rings can vary. For instance, in the crystal structure of 2,4-dimethoxy-6-methyl-5-phenylpyrimidine, the molecule as a whole is not planar. researchgate.net The dihedral angle between the pyrimidine and phenyl rings is a key descriptor of this relationship.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational space of these molecules in the gas phase or in solution, providing insights that may differ from the solid-state crystal structure due to packing forces. These calculations can determine the relative energies of different conformers, predict bond lengths and angles, and identify the most stable molecular geometries. For example, DFT calculations have been used to optimize the geometry of related dimethoxypyrimidine-fused systems, showing good agreement between theoretical and experimental bond lengths and angles. researchgate.netrsc.org

Table 1: Selected Conformational Features of a this compound Derivative

| Feature | Observation in 2,4-dimethoxy-6-methyl-5-phenylpyrimidine | Source |

| Methoxy Group Conformation | Both methoxy groups adopt a synperiplanar conformation with respect to N1 and N3. | researchgate.net |

| Inter-ring Torsion | The pyrimidine and phenyl rings are not coplanar in the crystal structure. | researchgate.net |

| Supramolecular Interactions | Molecules in the crystal lattice are assembled through C–H···O hydrogen bonds, C–H···π interactions, and aromatic π···π stacking. | researchgate.net |

Molecular Docking and Ligand-Target Interaction Prediction (for biological targets, theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

While specific biological targets for this compound itself are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous bioactive compounds, including kinase inhibitors. mdpi.com Therefore, theoretical molecular docking studies can be performed to explore the potential of this compound and its analogs to bind to various known biological targets.

For instance, pyrimidine derivatives have been extensively studied as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov Molecular docking studies of pyrimidine derivatives into the ATP-binding site of CDKs have shown that the pyrimidine core can form crucial hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of the adenine (B156593) base of ATP. nih.gov The phenyl group at the C5 position can then extend into a hydrophobic pocket, contributing to the binding affinity.

Similarly, other potential targets for pyrimidine-based compounds include enzymes like lipoxygenase and viral proteases. nih.govnih.gov For example, molecular docking of novel pyrimidine derivatives against the main protease (Mpro) of SARS-CoV-2 has been performed to assess their potential as antiviral agents. nih.gov These studies typically show the importance of hydrogen bonds and hydrophobic interactions in the binding of the ligand to the active site of the enzyme.

A theoretical molecular docking workflow for this compound against a hypothetical kinase target would involve:

Preparation of the 3D structure of the ligand (this compound) and optimization of its geometry.

Selection and preparation of the 3D structure of the target protein, often from the Protein Data Bank (PDB).

Definition of the binding site or active site on the protein.

Execution of the docking algorithm to generate a series of possible binding poses.

Scoring and ranking of the poses based on their predicted binding affinity (e.g., in kcal/mol).

Analysis of the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

Table 2: Theoretical Interaction Profile of a Pyrimidine Scaffold with a Generic Kinase Target

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Kinase Active Site | Source |

| Hydrogen Bonding | Pyrimidine ring nitrogens | Hinge region backbone amides (e.g., Cys, Leu) | mdpi.comnih.gov |

| Hydrophobic Interactions | Phenyl ring | Hydrophobic pocket residues (e.g., Val, Ile, Leu) | nih.gov |

| van der Waals Contacts | Entire ligand scaffold | Various residues within the binding pocket | nih.gov |

Prediction of Structure-Property Relationships through Computational Approaches

Computational approaches are instrumental in establishing structure-property relationships, which aim to correlate the chemical structure of a molecule with its physicochemical and biological properties. For this compound, these methods can predict a range of properties without the need for laboratory experiments.

One of the key areas of prediction is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netrsc.org A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netrsc.org This information is crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding, and how the molecule will be recognized by a biological receptor. For a molecule like this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups, indicating these as potential hydrogen bond acceptor sites.

Furthermore, computational methods can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are vital in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects.

Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethoxy 5 Phenylpyrimidine

Nucleophilic Reactions and Pathways

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for pyrimidine (B1678525) derivatives. nih.gov The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles, particularly at positions that are activated by electron-withdrawing groups or contain good leaving groups.

Substitution Reactions at the Pyrimidine Ring Carbons

The methoxy (B1213986) groups at the C2 and C4 positions of 2,4-dimethoxy-5-phenylpyrimidine can act as leaving groups in nucleophilic substitution reactions. The reaction's feasibility and regioselectivity depend on the nature of the nucleophile and the reaction conditions. For instance, in related dimethoxypyrimidine systems, substitution at the 2-position can occur first, with the potential for a second substitution by a different nucleophile. nih.gov

Studies on similar pyrimidine systems have shown that amines can displace methoxy groups. While specific studies on this compound are not detailed in the provided results, the general reactivity pattern of dimethoxypyrimidines suggests that it would be susceptible to such transformations. nih.gov

Nucleophilic Addition Reactions

While less common than substitution, nucleophilic addition to the pyrimidine ring can occur, especially with strong nucleophiles. These reactions would temporarily disrupt the aromaticity of the ring, forming a Meisenheimer-like intermediate. nih.gov The subsequent elimination of a leaving group, if present, would lead to a net substitution product. The presence of two methoxy groups enhances the electron density of the ring, potentially making nucleophilic addition less favorable compared to pyrimidines with electron-withdrawing substituents.

Electrophilic Aromatic Substitution on Phenyl and Pyrimidine Moieties

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. mnstate.edu The outcome of such reactions on this compound depends on the relative activation of the phenyl and pyrimidine rings and the directing effects of the substituents.

The pyrimidine ring is generally considered electron-deficient and therefore deactivated towards electrophilic attack compared to benzene. cymitquimica.com However, the two electron-donating methoxy groups at C2 and C4 increase the electron density of the pyrimidine ring, potentially allowing for some electrophilic substitution reactions. cymitquimica.com

Conversely, the phenyl ring at C5 is activated by the pyrimidine ring (depending on its electronic effect) and its own inherent aromaticity. Electrophilic attack on the phenyl ring would be directed by the pyrimidine substituent. The electronic nature of the pyrimidine ring as a substituent on the phenyl group will determine whether it acts as an activating or deactivating group and its directing effect (ortho, para, or meta). youtube.com

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. youtube.comlibretexts.org The regioselectivity of the reaction would be determined by the combined directing effects of the methoxy groups and the phenyl or pyrimidine ring. mnstate.eduyoutube.com

Organometallic Chemistry Applications (e.g., Cross-Coupling Reagents)

This compound can serve as a substrate in organometallic cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For these reactions to occur, the pyrimidine ring typically needs to be functionalized with a leaving group, such as a halogen (e.g., bromine or chlorine), that can participate in the catalytic cycle of a transition metal catalyst, commonly palladium. youtube.comnih.gov

For instance, a bromo-substituted derivative, 5-bromo-2,4-dimethoxypyrimidine (B14629), can be used in Suzuki reactions. In a Suzuki coupling, an organoboron reagent, such as a boronic acid or ester, couples with an organic halide in the presence of a palladium catalyst and a base. chemrxiv.org 2,4-Dimethoxy-5-pyrimidinylboronic acid is a known compound that can be used as the organoboron partner in such reactions. sigmaaldrich.com

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyrimidine derivative.

Transmetalation: The organic group from the organometallic reagent (e.g., the phenyl group from a phenylboronic acid) is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final product.

These reactions are instrumental in synthesizing more complex molecules and are widely used in medicinal chemistry and materials science. nih.govnih.gov

Mechanistic Investigations of Complex Transformations (e.g., Ring Closures, Rearrangements)

While specific examples for this compound are not provided, related pyrimidine derivatives are known to undergo complex transformations like ring closures and rearrangements. For example, 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine can be used to synthesize fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines through intramolecular cyclization reactions. researchgate.net These reactions often involve the initial formation of a new ring by the reaction of substituents on the pyrimidine core.

Impact of Electronic and Steric Effects of Substituents on Reaction Outcomes

The electronic and steric effects of the methoxy and phenyl substituents play a crucial role in determining the reactivity and regioselectivity of reactions involving this compound.

Electronic Effects:

The two methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the pyrimidine ring. This activates the ring towards electrophilic attack (if it occurs) and influences the position of nucleophilic attack by stabilizing the transition state.

Steric Effects:

The phenyl group at C5 is bulky and can sterically hinder attack at the adjacent C4 and C6 positions. This steric hindrance can influence the regioselectivity of both nucleophilic and electrophilic reactions.

In nucleophilic substitution reactions where the methoxy groups are the leaving groups, the approach of the nucleophile can be influenced by the steric bulk of the phenyl group.

In a study on the nucleophilic aromatic substitution of 2,4-dimethoxynitrobenzene, a bulky nucleophile showed exclusive ortho-selectivity, highlighting the significant role of steric and electronic effects in determining reaction outcomes. nih.gov Similar principles would apply to the reactivity of this compound.

Advanced Applications in Chemical Sciences and Materials Design

Strategic Use as Building Blocks in Complex Organic Synthesis

The inherent reactivity and functional group handles of 2,4-dimethoxy-5-phenylpyrimidine make it a valuable precursor and scaffold in the synthesis of more complex molecular structures. Its utility spans the creation of diverse heterocyclic systems and the generation of large chemical libraries for high-throughput screening.

Precursors for Diverse Heterocyclic Systems

The this compound core serves as a foundational element for the construction of a variety of fused and substituted heterocyclic systems. The methoxy (B1213986) groups can act as leaving groups for nucleophilic substitution, while the phenyl and pyrimidine (B1678525) rings can undergo various chemical transformations.

A notable example is the use of related 2,4-dimethoxypyrimidine (B108405) derivatives in the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. In a multi-component reaction, a derivative of 2,4-dimethoxypyrimidine can be reacted with other starting materials in the presence of an acid catalyst, such as acetic acid, to construct the more complex quinolinone framework. rsc.org This transformation highlights the ability of the dimethoxypyrimidine moiety to participate in cyclization reactions, leading to the formation of novel polycyclic heterocyclic compounds with potential biological activities. The general principle of using pyrimidine derivatives as precursors is well-established in the synthesis of a wide array of heterocyclic compounds. nih.gov

Scaffolds for High-Throughput Chemical Library Synthesis

In the realm of drug discovery and materials science, the concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one biological target. The phenylpyrimidine core is considered one such scaffold. nih.govrsc.org The strategic functionalization of this core can lead to the rapid generation of large and diverse chemical libraries, a cornerstone of high-throughput screening. researchgate.netcolab.ws

The this compound structure is well-suited for this purpose. The methoxy groups at the 2- and 4-positions can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. Furthermore, the phenyl ring at the 5-position can be substituted with different moieties to explore the structure-activity relationship (SAR). This "scaffold hopping" approach, where a known active core is modified, is a common strategy in medicinal chemistry to discover new compounds with improved properties. nih.gov By systematically varying the substituents on the this compound scaffold, vast libraries of novel compounds can be synthesized for screening against a wide range of biological and material targets. rsc.org

Development of Functionalized π-Conjugated Systems and Advanced Materials

The electronic properties of the phenylpyrimidine core, arising from the conjugation between the two aromatic rings, make it an attractive component for the design of advanced materials with specific optical and electronic functionalities.

Integration into Liquid Crystalline Materials

Phenylpyrimidine derivatives are known to be excellent mesogens, the fundamental units of liquid crystals. The rigid, rod-like shape of the phenylpyrimidine core contributes to the formation of anisotropic liquid crystalline phases. The specific substitution pattern on the pyrimidine ring can influence the type of mesophase formed. For instance, 5-phenylpyrimidine (B189523) derivatives have been shown to favor the formation of smectic A phases, which are characterized by a layered arrangement of molecules. nih.gov

The incorporation of this compound into larger molecular structures, such as polymers or macrocycles, can lead to materials with tailored liquid crystalline properties. The methoxy groups can influence the intermolecular interactions and packing of the molecules, thereby affecting the transition temperatures and stability of the liquid crystalline phases. The ability to fine-tune these properties is crucial for applications in display technologies and optical switching devices.

Design of Optoelectronic Materials (e.g., Light-Emitting Systems, Nonlinear Optical Materials)

The π-conjugated system of phenylpyrimidines also imparts them with interesting photophysical and nonlinear optical (NLO) properties. Pyrimidine derivatives are being investigated for their potential in advanced optical devices due to their tunable electronic characteristics. nih.gov

Recent research has highlighted the use of 2-phenylpyrimidine (B3000279) skeleton-based materials as efficient electron-transport materials in green organic light-emitting devices (OLEDs). rsc.org These materials contribute to achieving high device efficiencies. The electronic nature of the substituents on the phenylpyrimidine core plays a crucial role in determining the material's charge transport capabilities and energy levels. The electron-donating methoxy groups in this compound, in conjunction with the phenyl group, can be strategically employed to tune the HOMO and LUMO energy levels for efficient charge injection and transport in OLEDs.

Furthermore, pyrimidine derivatives have been identified as promising candidates for nonlinear optical (NLO) materials. nih.govresearchgate.net NLO materials can alter the properties of light passing through them and are essential for applications in optical communications and data storage. urfu.ru The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by creating a charge-transfer character within the molecule. The combination of the electron-rich dimethoxypyrimidine and the phenyl group in this compound provides a basis for designing molecules with significant NLO properties. Studies on related pyrimidine derivatives have shown that the crystalline environment can significantly enhance their NLO behavior. nih.gov

Formation of Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound molecule possesses several features that make it an excellent candidate for the construction of supramolecular assemblies.

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. The methoxy groups can also engage in weaker hydrogen bonding. These directional and specific interactions can be programmed to guide the self-assembly of individual molecules into well-defined one-, two-, or three-dimensional architectures. The study of supramolecular structures of related pyrimidine derivatives has revealed the formation of intricate networks through such interactions. acs.org The ability to control the self-assembly process is key to developing new materials with tailored functions, such as porous materials for storage and separation, or self-healing polymers.

Engineering of Chemical Biology Tools and Photoactivatable Systems

The strategic modification of heterocyclic scaffolds is a cornerstone of modern chemical biology, enabling the development of sophisticated tools to probe and control biological processes with high precision. The this compound framework, while a subject of interest for its inherent biological potential, also serves as a foundational structure for the design of advanced chemical biology probes, particularly photoactivatable systems. These systems allow for spatiotemporal control over the activity of a molecule, providing a powerful method for studying dynamic cellular events.

The core principle behind creating a photoactivatable system, often referred to as "caging," involves the temporary inactivation of a biologically active molecule by attaching a photoremovable protecting group (PPG). This PPG renders the molecule inert until it is cleaved by a specific wavelength of light, thereby releasing the active compound at a desired time and location within a biological system.

While direct research on the photoactivation of this compound itself is not extensively documented, a closely related and highly relevant scaffold, N-phenylpyrimidine-2-amine, which is the core of many kinase inhibitors, has been the subject of such engineering. researchgate.net This work provides a clear blueprint for how the this compound core could be similarly modified.

A prominent example of a PPG used for this class of compounds is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. researchgate.netthermofisher.com This caging moiety is strategically installed on the pharmacophore, often on a critical nitrogen atom within the pyrimidine ring structure. The DMNB group is selected for its favorable photophysical properties, including its absorption maximum at around 355 nm, which allows for uncaging with long-wavelength UV light that is less damaging to cells than shorter wavelengths. thermofisher.com

The synthesis of such a photoactivatable compound involves a multi-step process. Typically, the core pyrimidine structure is first synthesized, followed by the chemical attachment of the DMNB group. For instance, the PPG can be introduced via a nucleophilic substitution reaction, where a sodium hydride base facilitates the alkylation of an amine on the pyrimidine ring with 4,5-dimethoxy-2-nitrobenzyl bromide. researchgate.net

Once caged, the biological activity of the pyrimidine-based compound is effectively masked. Upon irradiation with light, the DMNB group undergoes a photochemical reaction that leads to its cleavage, releasing the active molecule and a byproduct, typically an o-nitrosobenzaldehyde derivative. nih.gov This process allows researchers to control the concentration of the active compound in real-time and with high spatial resolution within living cells, enabling the precise study of its effects on cellular signaling pathways, such as those regulated by kinases. researchgate.net

The development of these photoactivatable pyrimidine derivatives represents a significant advancement in chemical biology, transforming a potential therapeutic agent into a research tool for dissecting complex biological mechanisms. The ability to control the activity of kinase inhibitors with light, for example, provides a means to study the immediate and localized consequences of kinase inhibition in live cells, an approach that is not possible with conventional inhibitors. researchgate.net

| Photoremovable Protecting Group (PPG) | Abbreviation | Typical Absorption Maximum (λmax) | Key Features |

| 4,5-dimethoxy-2-nitrobenzyl | DMNB | ~355 nm | Efficiently cleaved by long-wavelength UV light, widely used for caging biologically active molecules. thermofisher.com |

| 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | DMNPE | ~355 nm | Similar absorption to DMNB, but can offer different release kinetics. thermofisher.com |

| 2-nitrobenzyl | NB | Shorter wavelength than DMNB | One of the earliest and most common PPGs. nih.gov |

| p-Hydroxyphenacyl | pHP | Varies with substrate | Features a skeletal rearrangement upon release and uses water as a reactant. nih.gov |

Mechanistic Biological Investigations and Structure Activity Relationships Sar

Cellular Level Investigations (In vitro Assays)

The ultimate biological effect of a compound is observed at the cellular level. In vitro assays using various cell lines are critical for determining the antiproliferative, apoptotic, and cell cycle-modulating effects of novel chemical entities.

Derivatives based on the phenylpyrimidine scaffold have demonstrated significant antiproliferative and cytostatic effects across a range of cancer cell lines.

Novel dihydropyrimidine (B8664642) derivatives, specifically 4-(4-substituted phenyl)-5-(3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-ones, which are structurally related to 2,4-dimethoxy-5-phenylpyrimidine, have been synthesized and evaluated for their antitumor activity. nih.gov Several of these compounds were found to be active against colon cancer stem cells, with most exhibiting greater than 50% inhibition of the side population at a 10 µM concentration. nih.gov One of the most active compounds from this series demonstrated a potent anti-proliferative effect on LOVO colon cancer cells. nih.gov Similarly, 2,4,5-trisubstituted pyrimidine (B1678525) CDK9 inhibitors have shown broad antiproliferative activities in various solid tumor cell lines as well as in patient-derived chronic lymphocytic leukaemia (CLL) cells. nih.gov

Table 2: Antiproliferative Activity of Phenylpyrimidine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Key Effect | Reference(s) |

|---|---|---|---|

| Dihydropyrimidines | LOVO (Colon Cancer) | >50% inhibition of cancer stem cell side population at 10 µM. | nih.gov |

| 2,4,5-Trisubstituted Pyrimidines | Various Solid Tumors, CLL | Broad antiproliferative activity. | nih.gov |

| Thiazolo[4,5-d]pyrimidines | A375, C32 (Melanoma) | Strong cytotoxic effect observed at 50-100 µM. | mdpi.com |

| Thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | IC50 of 4.3 µg/mL for the most active compound. | nih.gov |

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Several phenylpyrimidine derivatives have been shown to induce apoptosis in cancer cells.

The inhibition of CDK9 by 2,4,5-trisubstituted pyrimidine derivatives leads to a decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II and the subsequent downregulation of the anti-apoptotic protein Mcl-1. nih.gov This disruption of a key survival signal triggers apoptosis in cancer cells, which was confirmed in both ovarian cancer models and patient-derived CLL cells. nih.gov Similarly, dual CDK6/9 inhibitors based on a 5-chloropyrimidine (B107214) scaffold were found to induce cellular apoptosis as part of their mechanism of inhibiting cell proliferation. nih.gov

By targeting key regulators like CDKs, phenylpyrimidine compounds can exert significant control over cellular processes, most notably the cell cycle.

The antiproliferative effects of many pyrimidine-based compounds are directly linked to their ability to halt cell cycle progression. For example, dihydropyrimidine derivatives have been shown to arrest cancer cells at the G2 checkpoint, preventing them from entering mitosis. nih.gov CDK inhibitors based on the 2,4-diamino-5-ketopyrimidine scaffold are known to be key regulators of the cell cycle, and their inhibition leads to cell cycle arrest. nih.gov Likewise, dual CDK6/9 inhibitors effectively block cell cycle progression, contributing to their potent antitumor activity. nih.gov These findings underscore the central role of cell cycle modulation in the anticancer effects of this class of compounds.

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Contributions to Pyrimidine (B1678525) Chemistry

The pyrimidine scaffold, a fundamental heterocyclic structure, is integral to numerous biologically significant molecules, including nucleic acids. gsconlinepress.commdpi.com Its unique physicochemical properties, such as the ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a privileged structure in medicinal chemistry and materials science. nih.gov The strategic modification of the pyrimidine ring at its 2, 4, 5, and 6 positions allows for the creation of a vast chemical space, leading to compounds with a wide array of biological activities. nih.govnih.gov

The compound 2,4-Dimethoxy-5-phenylpyrimidine is a specific example of a disubstituted pyrimidine. Research into similar 2,4-disubstituted pyrimidines has demonstrated their potential as potent and selective inhibitors of various enzymes, such as neuronal nitric oxide synthase (nNOS). nih.govacs.org The synthesis strategies for these scaffolds are often designed to be efficient, utilizing common intermediates to generate diverse derivatives. nih.govacs.org The introduction of different substituents, such as the dimethoxy and phenyl groups in the target molecule, significantly influences the compound's electronic properties and spatial conformation, which in turn dictates its interactions with biological targets. The π-deficient nature of the pyrimidine ring can make it an effective electron acceptor, a property that is crucial in the design of materials with specific electronic and photophysical properties. researchgate.net

Identification of Current Research Gaps and Unaddressed Challenges

While the broader field of pyrimidine chemistry is extensively studied, specific research on this compound is not widely documented in the public domain. Much of the available literature focuses on classes of pyrimidine derivatives rather than this specific molecule. gsconlinepress.comnih.gov A significant research gap is the lack of detailed studies on its specific biological activities and potential therapeutic applications. Although many pyrimidine derivatives are explored as anticancer, antimicrobial, and anti-inflammatory agents, the specific profile of this compound remains largely uncharacterized. gsconlinepress.comnih.gov

Furthermore, there is a need for comprehensive studies on its structure-activity relationships (SAR). While general principles of pyrimidine SAR are known, the specific contribution of the 2,4-dimethoxy and 5-phenyl substitution pattern to bioactivity is not well-defined. nih.gov Challenges in the field include the development of synthetic routes that are not only efficient but also allow for precise control over the substitution pattern to fine-tune the molecule's properties. For many advanced applications, achieving high selectivity for a specific biological target while minimizing off-target effects remains a primary hurdle. nih.govacs.org Another challenge lies in optimizing the pharmacokinetic properties of pyrimidine derivatives to ensure they are suitable for in vivo applications. nih.gov

Promising Avenues for Future Academic Inquiry and Innovation

Future academic inquiry into this compound should begin with its fundamental synthesis and characterization. Following this, a systematic exploration of its biological activities is warranted.

Table 1: Potential Areas for Biological Screening

| Area of Investigation | Rationale | Key Targets |

| Anticancer Activity | Pyrimidine derivatives are known to target various cancer-related pathways. nih.govnih.gov | Kinases (e.g., PIM-1), Tubulin, Dihydrofolate reductase nih.govrsc.orgacs.org |

| Antimicrobial Activity | The pyrimidine scaffold is present in many antimicrobial agents. gsconlinepress.comnih.gov | Fungal CYP51, Bacterial DNA gyrase nih.gov |

| CNS Activity | Disubstituted pyrimidines have shown activity against neurological targets. nih.govacs.org | nNOS, 5-HT receptors nih.govacs.orgnih.gov |

| Anti-inflammatory Activity | Many heterocyclic compounds exhibit anti-inflammatory properties. gsconlinepress.com | Cyclooxygenase (COX), Lipoxygenase (LOX) nih.gov |

A crucial area for innovation is the application of computational modeling and molecular docking studies to predict potential biological targets for this compound and to guide the design of new derivatives with enhanced potency and selectivity. nih.govnih.gov Investigating its metabolic stability and potential for bioisosteric replacement of the phenyl or methoxy (B1213986) groups could lead to the discovery of novel compounds with improved pharmacological profiles. nih.govnih.gov

Outlook for the Development of Novel Chemical Biology Probes and Advanced Materials based on this compound

The unique electronic properties of the pyrimidine ring suggest that this compound could serve as a core scaffold for the development of novel chemical biology probes and advanced materials. researchgate.net

Chemical Biology Probes: Fluorescent probes are essential tools for visualizing biological processes. The π-conjugated system of this compound could be extended or modified to create fluorescent molecules. By attaching specific functional groups, these probes could be designed to selectively bind to and report on the presence of particular biomolecules or ions within a cell. The development of pyrimidine-based probes has been successful in various applications, and this specific scaffold offers a new starting point. researchgate.net

Advanced Materials: The π-deficient nature of the pyrimidine ring makes it an attractive component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The this compound structure could be incorporated into larger polymeric or small-molecule systems to modulate their electronic properties. The phenyl group at the 5-position offers a site for further extension of the π-system through cross-coupling reactions, allowing for the synthesis of a variety of materials with tailored properties. Research into pyrimidine-based optoelectronic materials has shown that they can be effective electron acceptors in push-pull systems, leading to materials with interesting charge-transfer and luminescent characteristics. researchgate.net Future work could focus on synthesizing oligomers or polymers containing the this compound unit and characterizing their photophysical and electronic properties for potential use in electronic devices.

Q & A

Q. How to determine reaction mechanisms for nucleophilic substitutions on the pyrimidine ring?

- Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots analyze substituent effects on reaction rates. For instance, electron-donating groups (e.g., methoxy) on the phenyl ring accelerate SNAr (nucleophilic aromatic substitution) by stabilizing transition states. Isotopic labeling (e.g., ) tracks oxygen migration during methoxy group displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.